molecular formula C15H23N6O5S+ B083431 [(3S)-3-Amino-4-hydroxy-4-oxobutyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium CAS No. 14031-35-7

[(3S)-3-Amino-4-hydroxy-4-oxobutyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium

Cat. No. B083431
CAS RN: 14031-35-7
M. Wt: 399.4 g/mol
InChI Key: MEFKEPWMEQBLKI-XCPQSEKJSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

S-adenosyl-D-methionine is a sulfonium compound. It is an enantiomer of a S-adenosyl-L-methionine.

Scientific Research Applications

SAM-e and Its Therapeutic Principles

S-Adenosylmethionine (SAM-e) has significant therapeutic potential. It has been studied for treating conditions like depression, cirrhosis, osteoarthritis, and Alzheimer's disease. Initially discovered in 1952, its multifaceted roles in biochemical processes, especially as a methyl donor, have been emphasized. Research highlights its capability in enhancing liver regeneration in alcoholic cirrhosis patients. Further studies are encouraged to explore its uses and the underlying mechanisms of action (Shankar, 2013).

Synthesis of Carba Analogues

The synthesis of carba analogues of 2'-deoxy-4'-C-(hydroxymethyl)nucleosides has been explored. This research is significant for the understanding of nucleoside analogues, which are crucial in various biological processes and pharmaceutical applications. The process involves the addition of sodium salt of thymine and adenine to specific dimethyl compounds (Hřebabecký & Holý, 1999).

Immunobiological Activity

The study of 2-amino-3-(purin-9-yl)propanoic acids revealed their significance in immunostimulatory and immunomodulatory activities. These compounds, especially the 2-amino-6-sulfanylpurine derivative, have shown potential in enhancing the secretion of chemokines and augmenting NO biosynthesis. This line of research is vital for developing new therapeutic agents targeting immune responses (Doláková et al., 2005).

C(6)N(7)‐cyclized Purines

Research on C(6)N(7)‐cyclized purines has provided insights into the cyclization processes of purines. These studies are crucial in the field of organic chemistry, particularly in understanding the structural and functional aspects of purine compounds, which are essential in biological systems (Griengl et al., 1984).

Prodrugs for Methyldopa

The study of (2-oxo-1,3-dioxol-4-yl)methyl esters as prodrugs for methyldopa indicates their potential in the treatment of hypertension. These esters have shown to be viable prodrugs, enhancing the bioavailability of methyldopa, a well-known antihypertensive agent. This research is significant for pharmaceutical development, particularly in improving drug delivery systems (Saari et al., 1984).

properties

CAS RN

14031-35-7

Product Name

[(3S)-3-Amino-4-hydroxy-4-oxobutyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium

Molecular Formula

C15H23N6O5S+

Molecular Weight

399.4 g/mol

IUPAC Name

[(3R)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium

InChI

InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/p+1/t7-,8-,10-,11-,14-,27?/m1/s1

InChI Key

MEFKEPWMEQBLKI-XCPQSEKJSA-O

Isomeric SMILES

C[S+](CC[C@H](C(=O)[O-])[NH3+])C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

SMILES

C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

C[S+](CCC(C(=O)[O-])[NH3+])CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3S)-3-Amino-4-hydroxy-4-oxobutyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium
Reactant of Route 2
[(3S)-3-Amino-4-hydroxy-4-oxobutyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium
Reactant of Route 3
[(3S)-3-Amino-4-hydroxy-4-oxobutyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium
Reactant of Route 4
[(3S)-3-Amino-4-hydroxy-4-oxobutyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium
Reactant of Route 5
[(3S)-3-Amino-4-hydroxy-4-oxobutyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium
Reactant of Route 6
[(3S)-3-Amino-4-hydroxy-4-oxobutyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium

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